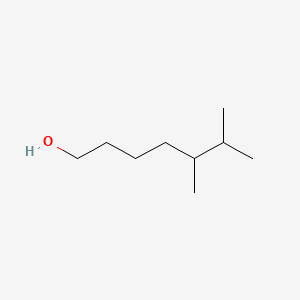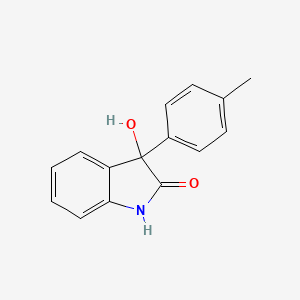
3-Hydroxy-3-(P-tolyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of a Friedel-Crafts acylation reaction followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction could convert the hydroxy group to a carbonyl group.
Reduction: Reduction reactions might target the carbonyl group, converting it back to a hydroxy group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
科学的研究の応用
1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action for 1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one would depend on its specific interactions with biological molecules. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
1,3-Dihydro-3-hydroxy-3-(4-methylphenyl)-2H-indol-2-one might be unique in its specific substitution pattern and the resulting biological activity. Its unique structure could confer specific properties that make it valuable for certain applications.
特性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
3-hydroxy-3-(4-methylphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-10-6-8-11(9-7-10)15(18)12-4-2-3-5-13(12)16-14(15)17/h2-9,18H,1H3,(H,16,17) |
InChIキー |
DJTQAQQIHFIXPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)


![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)
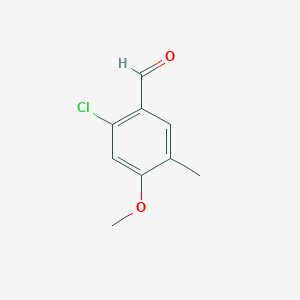




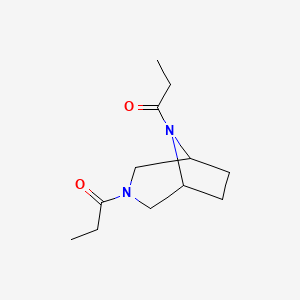

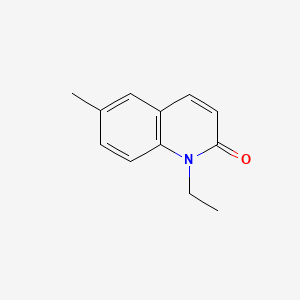
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)
